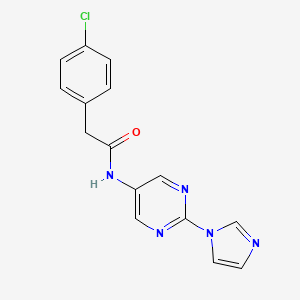

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(4-chlorophenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-(2-imidazol-1-ylpyrimidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN5O/c16-12-3-1-11(2-4-12)7-14(22)20-13-8-18-15(19-9-13)21-6-5-17-10-21/h1-6,8-10H,7H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCWJWBIWAFGAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=CN=C(N=C2)N3C=CN=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(4-chlorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C13H12ClN5

- Molecular Weight : 273.73 g/mol

The structure includes an imidazole ring, a pyrimidine moiety, and a chlorophenyl acetamide group, which contribute to its biological properties.

Synthesis

Various synthetic routes have been explored for the preparation of this compound. The synthesis typically involves the coupling of 4-chloroacetanilide with an appropriate pyrimidine derivative under specific conditions to yield the target compound.

Anticancer Properties

Recent studies have reported that compounds similar to this compound exhibit significant anticancer activity. For instance, a related series of aryl derivatives demonstrated potent activity against various human cancer cell lines, including:

| Cell Line | IC50 Values (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 0.01 - 8.12 |

| A549 (Lung Cancer) | 0.01 - 8.12 |

| Colo-205 (Colon Cancer) | 0.01 - 8.12 |

| A2780 (Ovarian Cancer) | 0.01 - 8.12 |

Among these compounds, some exhibited IC50 values significantly lower than that of etoposide, a standard chemotherapeutic agent, indicating their potential as effective anticancer agents .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or other molecular targets associated with cancer cell proliferation and survival. The imidazole and pyrimidine rings are known to interact with various biological targets, potentially leading to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have focused on the biological activity of imidazole and pyrimidine derivatives:

- Study on Anticancer Activity : A study published in October 2024 synthesized new derivatives and evaluated their activity against four human cancer cell lines using the MTT assay. The results indicated that certain compounds had IC50 values ranging from 0.01 µM to 8.12 µM, showcasing their potential as anticancer agents .

- Histamine Receptor Interaction : Another research highlighted the role of imidazole derivatives in modulating histamine receptors, which can be crucial for understanding their therapeutic potentials beyond oncology .

- Crystallography Studies : Structural analysis through crystallography has provided insights into how these compounds interact at a molecular level, aiding in the design of more potent derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(4-chlorophenyl)acetamide. For instance, compounds synthesized from imidazole derivatives have shown promising antibacterial activity against various strains, including Escherichia coli. In vitro tests demonstrated inhibition zones comparable to standard antibiotics like chloramphenicol, with some compounds exhibiting up to 80% efficacy against bacterial growth .

Antiviral Properties

Research indicates that certain derivatives of this compound exhibit antiviral properties. A study noted that imidazole-based compounds showed significant activity against viral targets, outperforming some conventional antiviral medications. The mechanism involves the inhibition of viral replication processes, making these compounds potential candidates for developing new antiviral therapies .

Anticonvulsant Effects

The compound has also been investigated for its anticonvulsant properties. In a study focusing on protein binding affinity with the GABA receptor, several derivatives demonstrated strong anticonvulsant effects, suggesting their potential use in treating epilepsy and other seizure disorders. The research employed molecular docking techniques to assess interaction efficacy, revealing promising results for further development .

Enzyme Inhibition

This compound has been studied as an inhibitor of specific enzymes involved in lipid metabolism. For example, it has been shown to inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a crucial role in the biosynthesis of endocannabinoids. Modifications to the compound's structure have resulted in enhanced potency, indicating its potential as a therapeutic agent for conditions related to lipid dysregulation .

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the imidazole and pyrimidine moieties affect biological activity. By systematically altering substituents on the core structure, researchers have identified key features that enhance antimicrobial and antiviral activities while minimizing toxicity .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.